3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
“3-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid” is a chemical compound with the molecular formula C14H8ClF3O2 . It is related to 3-Chloro-4-(trifluoromethyl)phenylboronic acid, which has the molecular formula C7H5BClF3O2 .
Synthesis Analysis
The synthesis of compounds similar to “3-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid” has been reported in the literature. For instance, the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients have been discussed . Another study reported the synthesis and analgesic potential of 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol analogues against pain models in mice .Molecular Structure Analysis
The molecular structure of “3-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid” can be analyzed based on its molecular formula C14H8ClF3O2 . A related compound, 3-Chloro-4-(trifluoromethyl)phenylboronic acid, has a molecular formula of C7H5BClF3O2 and an average mass of 224.373 Da .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the pharmaceutical industry for the development of new drugs. Its ability to act as a building block for more complex molecules makes it valuable in synthesizing potential therapeutic agents. For example, derivatives of this compound have been explored for their potential as CGRP receptor antagonists , which could be beneficial in treating conditions like migraines .
Organic Synthesis
In organic chemistry, this compound serves as a precursor for various organic syntheses. It can undergo reactions such as Suzuki-Miyaura coupling , which is a widely applied method for forming carbon-carbon bonds in the creation of complex organic molecules .
Safety and Hazards
The safety data sheet for a related compound, 3-Chloro-4-(trifluoromethyl)phenylboronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having skin irritation, eye irritation, and specific target organ toxicity – single exposure, with the target organ being the respiratory system .
Future Directions
Trifluoromethylated compounds are of significant importance in the pharmaceutical industry and agrochemicals. The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Therefore, “3-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid” and related compounds may have potential applications in these areas.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that the compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . The presence of the carboxylic acid group also suggests potential interactions with enzymes or receptors via hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways, including those related to inflammation, pain perception, and cellular metabolism .
Pharmacokinetics
The presence of the trifluoromethyl group may enhance the compound’s metabolic stability, while the carboxylic acid group may influence its absorption and distribution .
Result of Action
Based on its structural features, it may exert its effects through interactions with various enzymes or receptors, potentially leading to changes in cellular signaling or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the ionization state of the carboxylic acid group can be influenced by pH, potentially affecting the compound’s absorption and distribution .
properties
IUPAC Name |
2-chloro-4-[4-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-7-9(3-6-11(12)13(19)20)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKADULJJHFBIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691170 |
Source
|
Record name | 3-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
1261822-09-6 |
Source
|
Record name | 3-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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